molecular formula C25H29N3O3 B11032828 6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide

6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide

Cat. No.: B11032828
M. Wt: 419.5 g/mol
InChI Key: PSSFXTFAKKXBGV-UHFFFAOYSA-N
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Description

6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a quinolinecarboxamide structure with methoxy and indole moieties, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide typically involves multiple steps, including the formation of the indole and quinoline rings, followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halogens, sulfonyl chlorides, acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted indole derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes . These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide is unique due to its combination of indole and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

6-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1H-quinoline-8-carboxamide

InChI

InChI=1S/C25H29N3O3/c1-15-13-25(2,3)28-23-19(15)11-18(31-5)12-21(23)24(29)26-9-8-16-14-27-22-7-6-17(30-4)10-20(16)22/h6-7,10-14,27-28H,8-9H2,1-5H3,(H,26,29)

InChI Key

PSSFXTFAKKXBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)OC)(C)C

Origin of Product

United States

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